molecular formula C5H13NO B1354346 2-Methoxy-2-methylpropan-1-amine CAS No. 89282-70-2

2-Methoxy-2-methylpropan-1-amine

Cat. No. B1354346
CAS RN: 89282-70-2
M. Wt: 103.16 g/mol
InChI Key: ZSTYQALWKOGXOV-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropan-1-amine, also known as 2-Methoxy-2-methylpropylamine, is a chemical compound with the molecular formula C5H13NO . It is a derivative of propan-1-amine where a methoxy group and a methyl group are substituted at the second carbon .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-2-methylpropan-1-amine consists of a three-carbon chain (propane) with an amine group (-NH2) attached to the first carbon, a methoxy group (-OCH3) and a methyl group (-CH3) attached to the second carbon .


Physical And Chemical Properties Analysis

2-Methoxy-2-methylpropan-1-amine is a powder at room temperature . It has a molecular weight of 103.16 g/mol . The compound has a density of 0.9±0.1 g/cm3, a boiling point of 119.7±13.0 °C at 760 mmHg, and a vapor pressure of 15.8±0.2 mmHg at 25°C .

Scientific Research Applications

Catalytic Amination Processes

2-Methoxy-2-methylpropan-1-amine is involved in catalytic amination processes. For instance, the amination of 1-methoxy-2-propanol by ammonia on a nickel-on-silica catalyst has been studied, revealing that the main reaction product, 2-amino-1-methoxypropane, can be produced with over 90% selectivity. The research suggests that this process is similar to the amination of other aliphatic alcohols, with temperature and ammonia-to-alcohol ratio being critical parameters for the reaction yield (Bassili & Baiker, 1990).

Photolabile Amine Protecting Group in Flow Chemistry

In another study, 2-methoxy-2-methylpropan-1-amine derivatives were optimized as a photolabile protecting group for amines in flow chemistry. This research demonstrated that derivatives such as 9-methylxanthene and 2-methoxy-9-methylxanthene show excellent deprotection yields in different solvents. The study indicates that these protecting groups have good stability under various conditions, including acidic, basic, and thermal environments (Yueh, Voevodin, & Beeler, 2015).

Synthesis of L-Phenylalanine Derivatives

2-Methoxy-2-methylpropan-1-amine has been used in the synthesis of L-phenylalanine derivatives. A study involved preparing an intermediate, 1-methoxy-1-oxo-3-phenylpropan-2-aminium chloride, by methyl-esterification of L-phenylalanine and further reacting it with primary amine. The structures of the derivatives were confirmed using various spectroscopic techniques, indicating the utility of this amine in complex organic synthesis processes (Gao Yu-hu, 2014).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas .

Future Directions

The future directions of 2-Methoxy-2-methylpropan-1-amine are not specified in the search results. Its applications and potential for future research would depend on its chemical properties and the field of study .

properties

IUPAC Name

2-methoxy-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,4-6)7-3/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTYQALWKOGXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472701
Record name 2-methoxy-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-methylpropan-1-amine

CAS RN

89282-70-2
Record name 2-methoxy-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89282-70-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SH Choi, TH Hong, SH Ryu, JS Park - Ceramics International, 2022 - Elsevier
… In this study, we developed a new liquid indium precursor, dimethyl[N-(tert-butyl)-2-methoxy-2-methylpropan-1-amine] indium (DMION), to deposit indium oxide films using the plasma-…
Number of citations: 3 www.sciencedirect.com
P Innocenti, H Woodwarda, L O'Feea, S Hoelder - academia.edu
… A suspension of 8-chloro-N-(2-methoxy-4-(1-methyl-1Hpyrazol-4-yl)phenyl)pyrido[3,4-d]pyrimidin-2-amine 16 (26 mg, 0.071 mmol) and 2-methoxy-2-methylpropan-1-amine (88 mg, …
Number of citations: 2 www.academia.edu
P Innocenti, H Woodward, L O'Fee… - Organic & biomolecular …, 2015 - pubs.rsc.org
… A suspension of 8-chloro-N-(2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyrido[3,4-d]pyrimidin-2-amine 16 (26 mg, 0.071 mmol) and 2-methoxy-2-methylpropan-1-amine (88 mg, …
Number of citations: 20 pubs.rsc.org
A Charnas, Z Zhang, Z Lin, D Zheng… - Advanced …, 2023 - Wiley Online Library
Amorphous oxide semiconductor transistors have been a mature technology in display panels for upwards of a decade, and have recently been considered as promising back‐end‐of‐…
Number of citations: 3 onlinelibrary.wiley.com
HM Kim, DG Kim, YS Kim, M Kim… - International Journal of …, 2023 - iopscience.iop.org
Since the report of amorphous In-Ga-Zn-O (a-IGZO) based thin film transistors (TFTs), interest in oxide semiconductors has increased due to their high mobility, low off-current, low …
Number of citations: 3 iopscience.iop.org

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